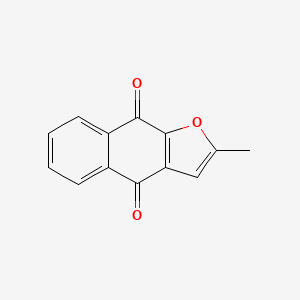

2-Methylnaphtho(2,3-b)furan-4,9-dione

描述

Historical Context and Discovery of Naphthofuran Derivatives

The history of naphthofuran derivatives is rooted in the study of natural products. Compounds with the naphtho[2,3-b]furan-4,9-dione (B1206112) core structure, often referred to as furonaphthoquinones, are found in various natural sources. For instance, derivatives have been isolated from the lapacho tree (Tabebuia) and have a history of use in traditional medicine for their purported antibacterial, antifungal, and anti-inflammatory properties. researchgate.net Naphthofuran derivatives have also been isolated from the roots of Ligularia veitchiana in China and the bark of Avicennia alba. researchgate.net One such naturally occurring compound is Avicequinone-B, which is synonymous with the parent compound naphtho(2,3-b)furan-4,9-dione. nih.gov

Early research focused on the isolation and structural elucidation of these natural compounds. This foundational work paved the way for synthetic organic chemists to replicate these structures and explore their chemical and biological activities. researchgate.net The development of synthetic methods began with foundational reactions and has evolved significantly over time. An early synthesis of a dihydronaphthofuran was reported in 1948. rsc.org Over the decades, the synthesis of naphthofurans has attracted considerable interest from organic and medicinal chemists, leading to the development of numerous strategies to construct this heterocyclic system. researchgate.neteurjchem.com

Structural Classification and Nomenclature of Naphthofuran-4,9-diones

Naphthofuran-4,9-diones belong to the broader family of naphthoquinones, which are derivatives of naphthalene. nih.gov The core structure is a naphthoquinone fused with a furan (B31954) ring. The fusion can result in different isomers, with the linear naphtho[2,3-b]furan-4,9-dione and the angular naphtho[2,1-b]furan (B1199300) being common examples.

The systematic IUPAC name for the parent structure is benzo[f] numberanalytics.combenzofuran-4,9-dione. nih.gov However, it is more commonly referred to as naphtho[2,3-b]furan-4,9-dione. The nomenclature indicates a furan ring fused at the 'b' face of a naphthalene-2,3-diyl system, with ketone groups at positions 4 and 9. nih.gov For the specific compound of interest, "2-Methyl" is added as a prefix to denote the substitution on the furan ring.

Table 1: Structural Details of 2-Methylnaphtho(2,3-b)furan-4,9-dione

| Property | Value |

|---|---|

| IUPAC Name | 2-Methylnaphtho[2,3-b]furan-4,9-dione |

| Molecular Formula | C₁₃H₈O₃ |

| CAS Number | 4512-56-5 |

| Synonyms | 2-Methylnaphtho[2,3-b]furan-4,9-dion |

Source: chemspider.com

The regioselectivity of synthetic reactions is crucial, as methods are often designed to produce the linear [2,3-b] fused isomer preferentially over other angular isomers. mdpi.com

Significance of Quinone and Furan Moieties in Organic Chemistry

The chemical character and reactivity of this compound are dictated by the synergistic interplay of its constituent quinone and furan moieties.

The Quinone Moiety: Quinones are a class of organic compounds derived from aromatic compounds where an even number of -CH= groups are replaced by -C(=O)- groups, creating a fully conjugated cyclic dione (B5365651) structure. wikipedia.org They are not aromatic but are conjugated. libretexts.org This structure makes them electrophilic Michael acceptors and highly redox-active molecules. wikipedia.orgnih.gov Their ability to accept one or two electrons allows them to participate in biological electron transport chains, such as in photosynthesis and aerobic respiration. wikipedia.orgtaylorandfrancis.com This redox cycling capability can also lead to the generation of reactive oxygen species (ROS). nih.govnih.gov The quinone moiety is recognized as a critical pharmacophoric element for cytotoxic activity and is a structural component in numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antibacterial, and antimalarial properties. mdpi.comacs.orgnih.gov

The Furan Moiety: Furan is a five-membered aromatic heterocyclic compound containing an oxygen atom. numberanalytics.comchemicalbook.com It is considered aromatic because it has 6 π-electrons that are delocalized over the ring, satisfying Hückel's rule. numberanalytics.com However, its resonance energy is significantly less than that of benzene, making it more reactive and able to undergo reactions that involve dearomatization under mild conditions. acs.org The high electron density in the furan ring makes it susceptible to electrophilic substitution reactions. numberanalytics.com Furan and its derivatives are versatile building blocks in organic synthesis, serving as precursors to a wide range of complex molecules, including natural products, pharmaceuticals, and materials. numberanalytics.comchemicalbook.comacs.org The furan nucleus is found in over 12,000 natural compounds and is incorporated into various medications due to its broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and antifungal properties. researchgate.net

The fusion of these two moieties in the naphthofuranquinone scaffold creates a "privileged structure" in medicinal chemistry—a framework capable of interacting with multiple biological targets to elicit a range of pharmacological responses. mdpi.com

Overview of Research Trajectories for this compound

Research on this compound and its parent scaffold, naphtho[2,3-b]furan-4,9-dione, has followed several key trajectories, primarily focusing on synthesis and the exploration of its biological activities.

Synthetic Methodologies: A significant portion of research has been dedicated to developing efficient and environmentally friendly methods for synthesizing the naphtho[2,3-b]furan-4,9-dione core. nih.gov Modern synthetic strategies that have been explored include:

Visible-Light-Mediated Cycloaddition: A green chemistry approach using visible light to catalyze the [3+2] cycloaddition of 2-hydroxy-1,4-naphthoquinones and alkynes, which proceeds without the need for metals or other catalysts. mdpi.comnih.gov

Palladium-Catalyzed Reverse Hydrogenolysis: A waste-free method that couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired furan-fused quinones. rsc.org

Multi-component Reactions: Efficient one-pot syntheses that allow for the creation of complex derivatives from simple starting materials.

These methods aim to achieve high regioselectivity and tolerate a wide range of functional groups, enabling the creation of diverse libraries of derivatives for biological screening. mdpi.comnih.gov

Biological and Medicinal Chemistry Research: The structural similarity of naphthofuranquinones to biologically active natural products has spurred extensive investigation into their therapeutic potential. researchgate.net Key areas of research include:

Anticancer Activity: This is one of the most studied aspects. Naphtho[2,3-b]furan-4,9-dione derivatives have shown significant cytotoxic activity against various cancer cell lines, including leukemia (HL-60), breast cancer (MCF-7), and prostate cancer (LNCaP, PC3). researchgate.netnih.govnih.govijpsjournal.com Research suggests that their mechanism of action can involve the generation of intracellular reactive oxygen species (ROS), induction of DNA damage, and triggering of apoptosis. researchgate.netnih.govijpsjournal.com

Antifungal and Antibacterial Activity: Following the traditional use of related natural products, the antimicrobial properties of synthetic naphthofuranquinones are an active area of investigation. researchgate.net Some naphthoquinone derivatives have demonstrated antifungal activity against pathogenic yeasts like Cryptococcus neoformans. nih.gov

Structure-Activity Relationship (SAR) Studies: A crucial part of the research involves synthesizing various analogs of the core structure and evaluating how different substituents on the furan and aromatic rings affect biological activity. acs.orgijpsjournal.com This helps in designing new compounds with potentially enhanced potency and selectivity.

Structure

2D Structure

3D Structure

属性

分子式 |

C13H8O3 |

|---|---|

分子量 |

212.2 g/mol |

IUPAC 名称 |

2-methylbenzo[f][1]benzofuran-4,9-dione |

InChI |

InChI=1S/C13H8O3/c1-7-6-10-11(14)8-4-2-3-5-9(8)12(15)13(10)16-7/h2-6H,1H3 |

InChI 键 |

XUZHFXXIFCAROU-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |

同义词 |

2-FNQ3 2-methylnaphtho(2,3-b)furan-4,9-dione FNQ3 cpd |

产品来源 |

United States |

Synthetic Methodologies for 2 Methylnaphtho 2,3 B Furan 4,9 Dione and Analogs

Retrosynthetic Analysis of the Naphtho[2,3-b]furan-4,9-dione (B1206112) Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by systematically breaking them down into simpler, commercially available starting materials. umi.ac.id For the naphtho[2,3-b]furan-4,9-dione scaffold, the primary disconnection strategies focus on the formation of the furan (B31954) ring, as this is the key heterocyclic component fused to the naphthoquinone core.

A logical retrosynthetic disconnection breaks the C-O and C-C bonds of the furan ring. This leads back to a 1,4-naphthoquinone (B94277) precursor, such as 2-hydroxy-1,4-naphthoquinone (B1674593), and a three-carbon component that will form the remainder of the furan ring. This three-carbon unit can be an alkyne, alkene, or a suitably functionalized C3-synthon. This general strategy is the foundation for many of the synthetic methods discussed below, including cycloaddition reactions and precursor functionalization followed by ring closure.

Classical Synthetic Routes to Naphthofuranquinones

Classical approaches to the synthesis of naphtho[2,3-b]furan-4,9-diones have traditionally relied on cycloaddition reactions, oxidative cyclizations, and the functionalization of precursors followed by ring closure.

Cycloaddition Reactions in Naphthofuranquinone Synthesis

Cycloaddition reactions are a powerful tool for the construction of the furan ring in a single step. A notable example is the [3+2] cycloaddition of 2-hydroxy-1,4-naphthoquinones with alkynes or alkenes. mdpi.com Recently, a visible-light-mediated [3+2] cycloaddition reaction has been developed, offering a green and efficient method for the synthesis of naphtho[2,3-b]furan-4,9-diones and their dihydrogenated analogs. mdpi.comnih.gov This reaction proceeds under mild conditions, without the need for a metal catalyst or a strong base. mdpi.com The reaction is initiated by the irradiation of 2-hydroxy-1,4-naphthoquinone with blue LEDs, which then reacts with an alkyne to form the desired product after intramolecular cyclization and oxidation. mdpi.com

The general procedure for the photochemical synthesis of naphtho[2,3-b]furan-4,9-diones involves dissolving 2-hydroxy-1,4-naphthoquinone and the corresponding alkyne in a solvent such as acetonitrile (B52724) and irradiating the mixture with visible blue light (e.g., 460 nm) for several hours. mdpi.com A similar procedure with alkenes yields dihydronaphtho[2,3-b]furan-4,9-diones. mdpi.com

Table 1: Examples of Naphtho[2,3-b]furan-4,9-dione Analogs Synthesized via [3+2] Cycloaddition

| Starting Alkyne | Product | Yield (%) |

|---|---|---|

| Phenylacetylene | 2-Phenylnaphtho[2,3-b]furan-4,9-dione | 85 |

| 1-Heptyne | 2-Pentylnaphtho[2,3-b]furan-4,9-dione | 78 |

Data sourced from a visible-light-mediated [3+2] cycloaddition study. mdpi.com

Oxidative Cyclization Strategies for Naphthofuran-4,9-diones

Oxidative cyclization represents another important strategy for the synthesis of the naphtho[2,3-b]furan-4,9-dione core. These reactions typically involve the formation of the furan ring through an oxidative process, often catalyzed by a metal or an oxidizing agent. One such method involves the oxidative cyclization of quinone-arenols to form dibenzofuran-1,4-diones, which are structurally related to the target scaffold. nih.gov In the context of natural product synthesis, oxidative cyclization can be a key step in forming complex polycyclic structures from acyclic precursors. nih.gov

For the synthesis of naphthofuranquinones, an oxidative cyclization can be envisioned starting from a 2-alkenyl-3-hydroxy-1,4-naphthoquinone intermediate. The intramolecular attack of the hydroxyl group onto the double bond, followed by oxidation, would lead to the formation of the furan ring.

Precursor Functionalization and Ring Closure Approaches

This approach involves the stepwise construction of the furan ring onto the naphthoquinone scaffold. A common starting material for this strategy is 2,3-dichloro-1,4-naphthoquinone. researchgate.net This precursor can undergo a one-pot C,O-dialkylation with β-dicarbonyl compounds in the presence of a base to yield 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones. researchgate.net

Another versatile precursor is 2-hydroxy-1,4-naphthoquinone. researchgate.net This compound can be reacted with various reagents to introduce the necessary functionality for subsequent ring closure. For instance, reaction with nitroalkenes in the presence of a base can lead to the formation of 2-amino-3-substituted-naphtho[2,3-b]furan-4,9-diones. researchgate.net Similarly, the reaction of 2-hydroxy-3-allyl-naphthoquinone with iodine can induce cyclization to form the furan ring. nih.gov

Modern Catalytic Approaches to Naphthofuran-4,9-dione Synthesis

Modern synthetic methods often employ transition metal catalysts to achieve high efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Syntheses (e.g., Palladium-Catalyzed)

Palladium catalysts have been effectively utilized in the synthesis of naphtho[2,3-b]furan-4,9-diones. One innovative approach is a palladium-catalyzed reverse hydrogenolysis process. rsc.org This reaction couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired naphtho[2,3-b]furan-4,9-diones and hydrogen gas as the only byproduct, making it an atom-economical and environmentally friendly method. rsc.org The reaction is typically catalyzed by commercially available palladium on carbon (Pd/C) and does not require an external oxidant. rsc.org

Another palladium-catalyzed method involves the coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization to form 2,3-disubstituted benzofurans, a core structure that can be elaborated into naphthofuranquinones. nih.gov

Table 2: Examples of Palladium-Catalyzed Synthesis of Naphtho[2,3-b]furan-4,9-dione Analogs

| Olefin | Product | Catalyst | Yield (%) |

|---|---|---|---|

| Styrene | 2-Phenylnaphtho[2,3-b]furan-4,9-dione | Pd/C | 82 |

| 1-Octene | 2-Hexylnaphtho[2,3-b]furan-4,9-dione | Pd/C | 75 |

Data represents yields from a palladium-catalyzed reverse hydrogenolysis process. rsc.org

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. In the context of naphthofuran synthesis, organocatalytic methods provide pathways that often proceed under mild conditions. While specific organocatalytic syntheses targeting 2-methylnaphtho(2,3-b)furan-4,9-dione are not extensively detailed, general strategies for related structures highlight the potential of this approach. For instance, a formal (3+2) cycloaddition for the synthesis of 3-vinylnaphthofurans has been developed using organocatalysis. eurjchem.com This demonstrates the applicability of such methods in forming the furan ring system. The reactions typically involve the activation of substrates by small organic molecules, facilitating key bond-forming steps without the need for metal catalysts. researchgate.net

Green Chemistry Principles in Naphthofuran-4,9-dione Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of naphtho[2,3-b]furan-4,9-diones to develop more environmentally benign and efficient protocols. nih.gov Key strategies include the use of visible light, solvent-free conditions, microwave assistance, and aqueous or deep eutectic solvent media, which minimize waste and energy consumption. mdpi.comeurjchem.com

A notable green approach involves a visible-light-mediated [3+2] cycloaddition of 2-hydroxy-1,4-naphthoquinones with alkynes. mdpi.comnih.gov This method operates under catalyst-free, metal-free, and base-free conditions, using blue LEDs as the light source and acetonitrile as the solvent. mdpi.com The reaction proceeds with excellent regioselectivity and functional group tolerance, providing a powerful and facile means to access a variety of naphtho[2,3-b]furan-4,9-diones. mdpi.comnih.gov

Solvent-Free Reactions

Performing reactions without a solvent minimizes waste and can lead to improved reaction rates and easier product purification. Organotin(IV) compounds have been reported as effective catalysts for the solvent-free synthesis of naphthofurans. eurjchem.com Another approach involves the base-promoted reaction of 2,3-dichloro-1,4-naphthoquinone with β-dicarbonyl compounds. researchgate.net While often conducted in solvents like acetonitrile or acetone, optimizing these reactions for solvent-free conditions aligns with green chemistry principles.

A study on the synthesis of naphtho[2,3-b]furan-4,9-dione derivatives via the reaction of 2,3-dichloro-1,4-naphthoquinone with various β-dicarbonyl compounds demonstrated the influence of the base and reaction medium. The use of solid potassium carbonate in polar aprotic solvents provided high yields. researchgate.net Adapting such methodologies to solvent-free conditions, potentially with grinding or melting techniques, represents a key area for green synthesis development.

Table 1: Base-Promoted Synthesis of Naphtho[2,3-b]furan-4,9-dione Derivatives

| Entry | β-Dicarbonyl Compound | Base | Solvent | Yield (%) |

| 1 | Acetylacetone | K₂CO₃ | MeCN | 99 |

| 2 | Acetylacetone | K₂CO₃ | Acetone | 98 |

| 3 | Acetylacetone | NaH | THF | 75 |

| 4 | Methyl acetoacetate | K₂CO₃ | MeCN | 94 |

| 5 | Ethyl acetoacetate | K₂CO₃ | MeCN | 98 |

| Data sourced from a study on direct one-pot synthesis. researchgate.net |

Microwave-Assisted Synthesis

Microwave irradiation has become a popular technique in organic synthesis for its ability to dramatically reduce reaction times, increase product yields, and enhance product purities. clockss.org The self-condensation of substituted phenylpropiolic acid derivatives under microwave irradiation at 100°C for just three minutes yields naphtho[2,3-c]furan-1,3-dione (B147156) derivatives in moderate to good yields, demonstrating the efficiency of this technology for related furan-containing scaffolds. clockss.org

For the synthesis of naphtho[2,1-b]furan (B1199300) derivatives, microwave irradiation was successfully used to prepare ethyl naphtho[2,1-b]furan-2-carboxylate from 2-hydroxy-1-naphthaldehyde (B42665) and ethyl chloroacetate. researchgate.net This highlights the potential of microwave-assisted methods for accelerating the synthesis of various naphthofuran isomers, including the 2-methylnaphtho[2,3-b]furan-4,9-dione framework, by promoting rapid and efficient cyclization reactions.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Naphtho[2,3-c]furan-1,3-diones

| Entry | Starting Material (Substituent) | Method | Time | Yield (%) |

| 1 | Phenylpropiolic acid (H) | Heating | 3 h | 42 |

| 2 | Phenylpropiolic acid (H) | Microwave | 3 min | 65 |

| 3 | 4-Methylphenylpropiolic acid | Heating | 3 h | 40 |

| 4 | 4-Methylphenylpropiolic acid | Microwave | 3 min | 78 |

| 5 | 4-Methoxyphenylpropiolic acid | Heating | 3 h | 45 |

| 6 | 4-Methoxyphenylpropiolic acid | Microwave | 3 min | 80 |

| Adapted from a study on microwave-assisted synthesis of naphtho[2,3-c]furan-1,3-dione derivatives. clockss.org |

Aqueous-Mediated and Deep Eutectic Solvent Conditions

The use of water as a reaction medium is highly desirable from a green chemistry perspective due to its low cost, non-toxicity, and non-flammability. researchgate.net An efficient, base-catalyzed synthesis of 3-substituted 2-aminonaphtho[2,3-b]furan-4,9-dione derivatives has been developed using water as the solvent. researchgate.net This method involves the reaction of 2-hydroxy-1,4-naphthoquinone and nitroalkenes and is notable for the conversion of a nitro group to an amino group without a conventional reducing agent. researchgate.net

Deep eutectic solvents (DES) are emerging as green and tunable alternatives to traditional volatile organic solvents. nih.govnih.gov A DES composed of sorbitol and metformin (B114582) hydrochloride has been utilized for the one-pot synthesis of 3-substituted 2-aminonaphtho[2,3-b]furan-4,9-diones. researchgate.net DES are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, resulting in a liquid with a melting point significantly lower than its individual components. youtube.com Their use in the synthesis of naphthofuran-4,9-diones showcases a promising and environmentally benign reaction medium. researchgate.net

Stereoselective Synthesis Considerations for Related Chiral Analogs

While this compound itself is achiral, the synthesis of chiral analogs, particularly those with stereocenters on the furan ring, is an important area of research. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, which is crucial for biological activity.

The development of enantioselective methods for related heterocyclic systems provides a blueprint for achieving stereocontrol in naphthofuran synthesis. For example, a highly efficient enantioselective C2-functionalization of 3-aminobenzofurans has been achieved using a chiral-at-metal rhodium(III) complex as a catalyst. rsc.org This approach afforded a range of C2-substituted benzofuran (B130515) derivatives with high yields and excellent enantioselectivities (up to 98% ee). rsc.org Applying similar principles, such as the use of chiral catalysts (metal-based or organocatalysts) in cycloaddition or annulation reactions, could enable the stereoselective synthesis of chiral naphtho[2,3-b]furan-4,9-dione analogs. The selection of the appropriate chiral catalyst and reaction conditions would be critical to inducing asymmetry and controlling the stereochemical outcome of the final products.

Chemical Reactivity and Mechanistic Studies of 2 Methylnaphtho 2,3 B Furan 4,9 Dione and Derivatives

Redox Chemistry of the Naphthoquinone Moiety

The naphthoquinone core is the primary site of the molecule's redox activity, a feature central to the biological functions of many quinone-containing compounds. This activity involves the acceptance of electrons to form reduced species like semiquinones and hydroquinones.

The redox properties of 2-Methylnaphtho(2,3-b)furan-4,9-dione and its derivatives can be quantitatively assessed using electrochemical methods such as cyclic voltammetry. These studies measure the reduction potentials, which indicate the molecule's propensity to accept electrons.

In a study investigating the correlation between the cytotoxic activities and reduction potentials of various heterocyclic quinones, this compound was analyzed. mdpi.com The electrochemical measurements were conducted using a three-electrode system with a plastic-formed-carbon working electrode, an Ag/AgCl reference electrode, and a platinum coil counter electrode in a phosphate buffer at a physiological pH of 7.2. mdpi.com The reduction potential provides insight into the ease with which the quinone can be reduced in a biological environment, a critical step in its mechanism of action. mdpi.com

Table 1: Electrochemical Data for this compound

| Compound | First Reduction Potential (Epc1 vs. Ag/AgCl) | pH | Method |

|---|

Data sourced from Koyama et al. mdpi.com

The cytotoxic activity of many quinone derivatives is mediated through the formation of semiquinone radicals via single-electron transfer. scribd.com This process is often catalyzed by cellular reductases, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov This enzyme catalyzes the two-electron reduction of a quinone to a hydroquinone. However, one-electron reduction can also occur, leading to a highly reactive semiquinone radical anion. scribd.com

This radical can then transfer its electron to molecular oxygen, regenerating the parent quinone and producing a superoxide (B77818) radical anion (O₂⁻). This event initiates a cascade of reactive oxygen species (ROS), including the hydroxyl radical, which can cause significant oxidative damage to cellular components like DNA and proteins, ultimately leading to cell death. scribd.comnih.gov This redox cycling capability is a key mechanistic feature of the naphthoquinone moiety.

Reactions Involving the Furan (B31954) Ring System

The furan ring, being a π-rich heterocycle, has a distinct reactivity profile compared to the quinone portion of the molecule. It is generally susceptible to electrophilic attack while being resistant to nucleophilic attack.

The furan ring is significantly more reactive towards electrophiles than benzene due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. chemicalbook.compearson.com Electrophilic substitution on an unsubstituted furan ring preferentially occurs at the C2 and C5 positions. This preference is because the cationic intermediate (sigma complex) formed by attack at these positions is more stable, benefiting from delocalization of the positive charge over three resonance structures. pearson.comquora.com

In this compound, the C2 position is occupied by a methyl group. Therefore, any subsequent electrophilic substitution would be directed to other positions on the furan ring, primarily the C3 position. However, specific examples of electrophilic aromatic substitution reactions carried out on the furan moiety of this compound are not widely reported in the literature, suggesting that the reactivity of the quinone system often dominates.

The electron-rich character of the furan ring generally makes it resistant to nucleophilic attack. In contrast, the naphthoquinone moiety contains multiple electrophilic sites that are highly susceptible to nucleophiles. The carbonyl carbons and the β-carbon of the α,β-unsaturated ketone system are the primary targets for nucleophilic addition and conjugate addition (Michael addition), respectively.

Many synthetic strategies for producing naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives exploit this reactivity. For example, syntheses often begin with a 2-hydroxy-1,4-naphthoquinone (B1674593) precursor, which undergoes reactions like Michael addition followed by intramolecular cyclization to build the furan ring. researchgate.net Direct nucleophilic addition to the fused furan ring of the final this compound product is not a characteristic reaction, as the quinone system provides more favorable sites for such attacks.

The fused aromatic structure of this compound confers significant thermodynamic stability to the molecule. Ring-opening of unstrained aromatic heterocycles like furan typically requires harsh conditions or specific transition metal catalysis. nih.govresearchgate.net A review of the scientific literature indicates that ring-opening and rearrangement reactions are not commonly reported for this compound. This suggests that the tricyclic system is robust and does not readily undergo such transformations under standard laboratory conditions.

Derivatization and Functionalization Strategies

The strategic modification of the 2-Methylnaphtho[2,3-b]furan-4,9-dione scaffold is a key area of research, aimed at modulating its physicochemical and biological properties. These modifications can be targeted at the peripheral methyl group or the core heterocyclic and aromatic frameworks.

Modifications at the Methyl Group and other Positions

While the methyl group at the 2-position of the furan ring presents a potential site for functionalization, direct derivatization strategies are not extensively documented in the literature. However, analogous reactions on similar heterocyclic systems suggest plausible routes. For instance, radical halogenation could potentially introduce a handle for further nucleophilic substitution, leading to a variety of derivatives. Oxidation of the methyl group to an aldehyde or carboxylic acid would also open up avenues for a wide range of subsequent chemical transformations.

One documented example of modification at this position involves the synthesis of 2-(aminomethyl)naphtho[2,3-b]furan-4,9-dione. This transformation highlights the feasibility of introducing nitrogen-containing functionalities, which can significantly alter the molecule's properties.

Substitutions on the Naphthalene and Furan Frameworks

A broader range of synthetic methodologies has been developed for the introduction of substituents onto the naphthalene and furan rings of the naphtho[2,3-b]furan-4,9-dione core. These methods often involve the construction of the heterocyclic ring from appropriately substituted precursors.

Visible-light-mediated [3+2] cycloaddition reactions have emerged as a powerful tool for the synthesis of a diverse array of substituted naphtho[2,3-b]furan-4,9-diones. This approach typically involves the reaction of a 2-hydroxy-1,4-naphthoquinone with various alkynes or alkenes, leading to the formation of the furan ring with concomitant introduction of substituents at the 2- and/or 3-positions. mdpi.comnih.gov The reaction conditions are generally mild and environmentally friendly.

Palladium-catalyzed reactions, such as reverse hydrogenolysis, have also been successfully employed in the synthesis of functionalized naphtho[2,3-b]furan-4,9-diones. These methods offer alternative pathways to access derivatives with different substitution patterns. Furthermore, base-promoted reactions of 2,3-dichloro-1,4-naphthoquinone with β-dicarbonyl compounds provide a direct, one-pot synthesis of 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones. researchgate.net

The following table summarizes some examples of substituted naphtho[2,3-b]furan-4,9-dione derivatives and the synthetic methods employed.

| Substituent(s) | Position(s) | Synthetic Method |

| Phenyl | 2 | Visible-light-mediated [3+2] cycloaddition |

| p-Tolyl | 2 | Visible-light-mediated [3+2] cycloaddition |

| Various aryl and alkyl groups | 2 and 3 | Visible-light-mediated [3+2] cycloaddition |

| Various substituents | 2 and 3 | Base-promoted reaction with β-dicarbonyls |

Reaction Mechanisms and Intermediate Characterization

Understanding the mechanisms of reactions involving 2-Methylnaphtho[2,3-b]furan-4,9-dione is crucial for controlling reaction outcomes and designing novel synthetic routes. Research in this area focuses on identifying reactive intermediates and elucidating the step-by-step transformations.

Spectroscopic Probes for Reaction Intermediates

The direct observation and characterization of transient intermediates in chemical reactions are often challenging. However, advanced spectroscopic techniques can provide invaluable insights into reaction mechanisms.

Transient absorption spectroscopy is a powerful tool for studying the photochemistry of quinones. In a study on β-lapachone, a related naphthoquinone, laser flash photolysis was used to generate and characterize transient species. The experiments revealed the formation of a semiquinone radical, identified by its characteristic absorption bands. researchgate.net This technique could be similarly applied to investigate the excited states and radical intermediates of 2-Methylnaphtho[2,3-b]furan-4,9-dione and its derivatives, shedding light on their photochemical reactivity.

While not explicitly focused on intermediates, NMR and mass spectrometry are routinely used to confirm the structures of final products in the synthesis of naphtho[2,3-b]furan-4,9-dione derivatives. mdpi.comnih.gov These techniques could potentially be adapted for in-situ reaction monitoring to detect and characterize more stable intermediates.

Kinetic Studies of Key Reactions

To date, there is a notable absence of published kinetic studies specifically focused on the reactions of 2-Methylnaphtho[2,3-b]furan-4,9-dione. Such studies are essential for a quantitative understanding of reaction rates, determining the influence of various parameters such as temperature, concentration, and catalysts, and for substantiating proposed reaction mechanisms. The investigation of reaction kinetics for the various derivatization and functionalization strategies would provide a more complete picture of the chemical reactivity of this important class of compounds.

Computational and Theoretical Investigations of 2 Methylnaphtho 2,3 B Furan 4,9 Dione

Electronic Structure and Molecular Orbital Analysis

The electronic architecture of a molecule is fundamental to its chemical behavior. For 2-Methylnaphtho(2,3-b)furan-4,9-dione, analyses of its electronic structure and molecular orbitals are key to understanding its reactivity and interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the broader class of naphthoquinones, DFT calculations, such as those using the B3LYP/6-31(d) basis set, are employed for tasks like conformational analysis. molaid.com These calculations provide a foundational understanding of the molecule's geometry and electron distribution.

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. Semiempirical molecular orbital calculations grounded in FMO theory have been applied to naphtho[2,3-b]-furan-4,9-diones to provide a theoretical interpretation of regioselectivity observed in synthesis reactions, such as the Diels-Alder reaction. researchgate.netresearchgate.net The energy and symmetry of the HOMO and LUMO orbitals dictate the feasibility and orientation of cycloaddition reactions, guiding the synthesis of specific isomers.

Table 1: Conceptual Application of FMO Theory in Synthesis

| Molecular Orbital | Role in Reaction | Implication for this compound Synthesis |

| HOMO | Acts as the electron donor (nucleophile). | In a relevant cycloaddition step, the diene component's HOMO would interact with the dienophile's LUMO. |

| LUMO | Acts as the electron acceptor (electrophile). | The quinone moiety's LUMO is a key factor in reactions with nucleophiles. |

| HOMO-LUMO Gap | Influences molecular stability and reactivity. | A smaller energy gap generally corresponds to higher reactivity. |

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional shape and flexibility of this compound is essential for predicting how it will interact with biological targets. Conformational analysis explores the different spatial arrangements of the atoms, while molecular dynamics (MD) simulations model the molecule's movement over time. molaid.comnih.gov

These techniques are integral to computational drug design. For instance, MD simulations are often used in conjunction with molecular docking algorithms to predict the binding orientation of a ligand within the active site of a protein, a critical step in assessing potential therapeutic agents. nih.gov While specific MD simulation studies exclusively on this compound are not detailed, the methodologies are standard in the evaluation of this compound class for various biological activities, including antiviral research. nih.govresearchgate.net

Prediction of Reactivity and Reaction Pathways

Theoretical models are instrumental in predicting both chemical and biological reactivity. As mentioned, FMO theory helps predict the regioselective outcomes of synthetic reactions used to create the naphtho[2,3-b]furan-4,9-dione (B1206112) scaffold. researchgate.net

Furthermore, computational models can predict biological activity. Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed for naphtho[2,3-b]furan-4,9-dione derivatives. researchgate.net These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities, allowing for the prediction of cytotoxic potency for novel, yet-to-be-synthesized analogues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (Molecular Descriptors Focus)

QSAR modeling is a computational technique that correlates variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that explains the relationship between the biological activity of molecules and their 3D steric and electrostatic properties. A 3D-QSAR study incorporating 2-Methylnaphtho[2,3-b]furan-4,9-dione (identified as compound 4d in the study) was conducted to evaluate the anti-proliferative activity of naphthoquinone derivatives against colorectal cancer cells. nih.gov

The resulting CoMFA model was statistically robust, with a high correlation coefficient (r²) of 0.99 and a cross-validated correlation coefficient (q²) of 0.625, indicating strong predictive power. nih.govresearchgate.net The analysis generates contour maps that visualize regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease biological activity. For example, the study's steric contour maps indicated where bulky groups might enhance or diminish activity, while electrostatic maps showed where positive or negative charges would be favorable. nih.govresearchgate.net Although the specific maps for 2-Methylnaphtho[2,3-b]furan-4,9-dione were not individually detailed, its inclusion in the training set was crucial for building the predictive model. nih.gov

Table 2: Summary of CoMFA Study Findings

| Parameter | Value/Finding | Significance |

| Compound Series | Naphthoquinone and Naphtho[2,3-b]furan-4,9-dione derivatives | The study included this compound as part of the dataset used to build the model. nih.gov |

| Biological Activity | Anti-proliferative activity against HT-29 colorectal cancer cells. | The model aims to predict the cytotoxicity of related compounds. nih.gov |

| Model Type | Comparative Molecular Field Analysis (CoMFA) | A 3D-QSAR method correlating steric and electrostatic fields to activity. nih.govresearchgate.net |

| q² (Cross-validated r²) | 0.625 | Indicates good internal predictive ability of the model. nih.govresearchgate.net |

| r² (Non-cross-validated r²) | 0.99 | Shows a very high correlation between the experimental and predicted activities for the training set. nih.govresearchgate.net |

| Model Output | Steric and Electrostatic Contour Maps | Provides a visual guide for designing new molecules with potentially improved activity. nih.govresearchgate.net |

Molecular Docking Studies for Ligand-Target Interactions

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the available literature, research on closely related naphtho[2,3-b]furan-4,9-dione and its isomers provides significant insights into the potential ligand-target interactions of this chemical class. Computational docking is a key tool used to predict the binding orientation and affinity of a small molecule to a protein target, offering a rationale for observed biological activity and guiding the design of new, more potent derivatives.

Studies on analogous furanonaphthoquinones have explored their interactions with various cancer-related protein targets. For instance, docking studies of 2-substituted 3-methylnaphtho[1,2-b]furan-4,5-diones, which are ortho-quinone isomers of the title compound, have been performed against NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov NQO1 is a key enzyme in the bioreductive activation of quinones, a process that can lead to selective cancer cell death. These docking studies helped to rationalize the metabolic rates of these compounds and their selective toxicity toward NQO1-rich cancer cells. nih.gov The binding modes of these L-shaped ortho-quinones were analyzed to provide a structural basis for developing optimized NQO1 substrates. nih.gov

Furthermore, the signaling pathway involving Janus kinase 2 (JAK2) has been identified as a target for related compounds. Naphtho[1,2-b]furan-4,5-dione (B1211137) was found to disrupt the JAK2 signaling pathway, and its cytotoxic effects were mimicked by known JAK2 inhibitors. nih.gov This suggests that proteins in the JAK2/STAT3 pathway are potential targets for this class of compounds. Molecular docking of novel N-formyl-N-(formyloxy)-5-nitronaphtho[2,1-b]furan-2-carboxamide derivatives has also been performed to investigate their structural morphology and potential antibacterial activity, indicating the broad utility of computational methods for this scaffold. researchgate.net

These examples from closely related isomers underscore the likely interactions of this compound with key enzymatic targets involved in cancer and infectious diseases. The quinone core, furan (B31954) ring, and methyl group are all expected to contribute to the binding affinity and specificity through a combination of hydrogen bonding, hydrophobic, and electrostatic interactions with amino acid residues in the target's active site.

Table 1: Examples of Molecular Docking Targets for Related Naphthofuran-diones

| Compound Class | Protein Target | Therapeutic Area | Key Findings |

| 2-Substituted 3-methylnaphtho[1,2-b]furan-4,5-diones | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Oncology | Docking studies rationalized metabolic activity and selective toxicity in NQO1-rich cancer cells. nih.gov |

| Naphtho[1,2-b]furan-4,5-dione | Janus Kinase 2 (JAK2) | Oncology | Compound disrupts the JAK2 signaling pathway, suggesting it as a direct or indirect target. nih.gov |

| Naphtho[2,1-b]furan (B1199300) derivatives | Bacterial Proteins | Infectious Disease | Docking was used to explore the structural basis for antibacterial activity. researchgate.net |

Spectroscopic Property Predictions and Correlation with Theoretical Models (e.g., UV-Vis, IR, NMR)

The correlation of experimentally observed spectroscopic data with theoretically predicted values is a powerful method for structural elucidation and for gaining a deeper understanding of a molecule's electronic properties. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties such as UV-Vis absorption maxima, infrared (IR) vibrational frequencies, and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

For the naphtho[2,3-b]furan-4,9-dione scaffold, experimental spectroscopic data is available from synthetic studies. For example, the synthesis of various 2-substituted naphtho[2,3-b]furan-4,9-diones has been reported, with products characterized by ¹H NMR and ¹³C NMR spectroscopy. nih.govmdpi.com These experimental results provide the necessary benchmarks for validation of theoretical models.

While specific computational studies predicting the full spectroscopic profile (UV-Vis, IR, and NMR) of this compound are not prominently available, the principles for such an analysis are well-established. A typical computational study would involve:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a method like DFT with a suitable basis set (e.g., B3LYP/6-311G).

Frequency Calculations: Harmonic vibrational frequencies are calculated to predict the IR spectrum. These theoretical frequencies are often scaled by an empirical factor to improve correlation with experimental data.

NMR Shielding Calculations: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Electronic Transition Calculations: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be correlated with the absorption maxima (λmax) observed in UV-Vis spectroscopy. nih.gov

The predicted spectra can then be compared with experimental data. A strong correlation confirms the proposed chemical structure and provides insights into how different structural features, like the methyl group on the furan ring, influence the spectroscopic properties. For example, theoretical calculations on simple furans have shown that the attachment of a methyl group affects the ring bond angles and the vibrational frequencies of the furan ring. nih.gov Similarly, the electronic environment of the protons and carbons in the naphthoquinone system would be reflected in the predicted NMR chemical shifts, which can be compared to the experimental values obtained for synthesized analogs. nih.gov

Table 2: Experimentally Characterized Naphtho(2,3-b)furan-4,9-dione Analogs

| Compound | Method of Characterization | Reference |

| 2-Phenylnaphtho(2,3-b)furan-4,9-dione | ¹H NMR, ¹³C NMR, HRMS | nih.gov |

| 2-(4-(Tert-butyl)phenyl)naphtho(2,3-b)furan-4,9-dione | ¹H NMR, ¹³C NMR, HRMS | nih.gov |

| 2-(2-Methoxyphenyl)naphtho(2,3-b)furan-4,9-dione | ¹H NMR, ¹³C NMR, HRMS | nih.gov |

This foundational experimental data is crucial for future work aimed at building and validating robust theoretical models for the accurate prediction of spectroscopic properties for this compound and its derivatives.

Biological and Pharmacological Research on 2 Methylnaphtho 2,3 B Furan 4,9 Dione Mechanistic Focus

In Vitro Cellular Activity and Cytotoxicity Mechanisms

The cytotoxic effects of the naphtho[2,3-b]furan-4,9-dione (B1206112) scaffold have been evaluated against a variety of human cancer cell lines. The parent structure is considered essential for cytotoxicity, with various substitutions at the 2-position modulating this activity. nih.gov

Studies on a range of 2-substituted naphtho[2,3-b]furan-4,9-dione derivatives have demonstrated significant cytotoxic activity. nih.gov For instance, a broad screening of thirty-nine related compounds revealed potent effects against oral squamous cell carcinoma (HSC-2, HSC-3, HSC-4) and promyelocytic leukemia (HL-60) cell lines. nih.gov While specific data for cell lines like SW620 and HT-29 are less common in the reviewed literature, the activity of related structures against various cancer types, including lung and breast cancer, has been documented.

The mechanism of cell death is often linked to the induction of apoptosis. In studies involving the related isomer Naphtho[1,2-b]furan-4,5-dione (B1211137) (NFD), apoptosis was characterized by an increase in the sub-G1 cell population, externalization of phosphatidylserine, and the loss of mitochondrial membrane potential. nih.govnih.gov This mitochondrial disruption leads to the release of cytochrome c and the subsequent activation of initiator caspase-9 and executioner caspase-3. nih.govnih.gov This process is further regulated by an upregulation of pro-apoptotic proteins like Bax and Bad and a downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-X(L), and survivin. nih.govnih.gov

Furthermore, certain 2-substituted derivatives of the naphtho[2,3-b]furan-4,9-dione scaffold have been shown to explicitly trigger caspase-3, -8, and -9 activation in HSC-2 and HL-60 cells, confirming the induction of apoptotic pathways. nih.gov

Interactive Data Table: Cytotoxicity of Naphtho[2,3-b]furan-4,9-dione Analogues Below is a summary of the cytotoxic activity (IC50 values) for representative analogues against various cancer cell lines.

| Compound/Analogue | Cell Line | IC50 (µM) | Exposure Time |

| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP (Prostate) | 0.03 | 5 days |

| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | PC3 (Prostate) | 0.08 | 5 days |

| 2-Formylnaphtho[2,3-b]furan-4,9-dione | KB (Oral Epidermoid Carcinoma) | ~0.42 (ED50 0.09 µg/ml) | Not Specified |

Note: Data is derived from studies on structurally related compounds to illustrate the potential activity of the core scaffold. nih.govnih.gov

The cytotoxic effects of this compound class are also linked to their ability to interfere with the cell cycle. Research on the related compound Naphtho[1,2-b]furan-4,5-dione (NFD) demonstrated its capacity to induce S-phase arrest in MDA-MB-231 breast cancer cells. nih.gov This cell cycle arrest was associated with a significant decrease in the protein expression of key regulatory molecules, including cyclin A, cyclin B, and cyclin-dependent kinase 2 (Cdk2). nih.gov The disruption of these proteins prevents the cell from progressing through the synthesis phase of the cell cycle, ultimately inhibiting proliferation. nih.gov

A proposed mechanism for the cytotoxic activity of quinone-containing compounds is the generation of intracellular reactive oxygen species (ROS). nih.gov The quinone moiety can undergo redox cycling, leading to the production of superoxide (B77818) anions and other ROS, which can damage cellular macromolecules and trigger cell death pathways. While direct studies on 2-Methylnaphtho(2,3-b)furan-4,9-dione are limited, research on a related phosphonate (B1237965) derivative confirmed that its cytotoxic mechanism involved the generation of intracellular ROS and the subsequent dissipation of the mitochondrial membrane potential.

Molecular Target Identification and Ligand-Receptor Interactions

Identifying the specific molecular targets of this compound is crucial for understanding its pharmacological profile. Research has focused on its interaction with key enzymes involved in cancer progression and cellular signaling.

The naphtho[2,3-b]furan-4,9-dione scaffold and its analogues have been investigated for their inhibitory effects on several key enzymes.

DT-diaphorase (NQO1): Quinonoid compounds are well-known substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that typically detoxifies quinones through a two-electron reduction. However, this interaction can also be exploited for therapeutic purposes, as some quinones can act as inhibitors or are bioactivated by NQO1. Given the quinone structure of this compound, interaction with NQO1 is highly probable, potentially influencing its metabolism and cytotoxicity.

ERK (Extracellular signal-regulated kinase): The mitogen-activated protein kinase (MAPK) pathway is critical for cell proliferation and survival. Studies on the isomer Naphtho[1,2-b]furan-4,5-dione (NFD) have shown that it can activate extracellular signal-regulated kinase (ERK) in MDA-MB-231 cells. nih.gov The use of an ERK inhibitor reversed the NFD-induced S-phase arrest and apoptosis, indicating that the ERK signaling pathway plays a crucial role in the compound's mechanism of action. nih.gov

Topoisomerase: Quinone-based anticancer drugs are known to function as topoisomerase inhibitors. While direct evidence for this compound is not available, it is suggested that quinonoid compounds can exert their cytotoxic effects through mechanisms that include inhibition of Topoisomerase II. nih.gov

Other Kinases: Further studies on NFD have revealed that it can suppress the phosphorylation and activation of Janus kinase 2 (JAK2) and its downstream signaling molecules, including STAT3 and Src. nih.gov This disruption of the JAK2 signaling pathway presents another important mechanism for the anticancer effects of this class of compounds. nih.gov

Interactive Data Table: Enzyme and Pathway Interactions of Naphtho[2,3-b]furan-4,9-dione Analogues

| Compound/Analogue | Target Enzyme/Pathway | Effect | Cell Line |

| Naphtho[1,2-b]furan-4,5-dione | ERK Pathway | Activation | MDA-MB-231 |

| Naphtho[1,2-b]furan-4,5-dione | JNK Pathway | Activation | MDA-MB-231 |

| Naphtho[1,2-b]furan-4,9-dione | JAK2/STAT3 Pathway | Inhibition | MDA-MB-231 |

Note: Data derived from studies on a structurally related isomer. nih.govnih.gov

The biological activity of a compound is intrinsically linked to its ability to bind to specific protein targets. For the naphtho[2,3-b]furan-4,9-dione class, the electronic properties and molecular structure, particularly the capacity to act as hydrogen-bond acceptors and donors, are crucial for interactions with their surrounding molecular environment. The specific protein binding affinities and specificities of this compound have not been extensively detailed in the available literature and remain an area for future investigation. Elucidating these interactions will be key to fully understanding its pharmacological potential and for the rational design of more potent and selective derivatives.

DNA Intercalation and DNA Damage Induction

The planar aromatic structure of the naphtho[2,3-b]furan-4,9-dione core is a key feature that suggests a potential for interaction with DNA. Compounds with such polycyclic frameworks are known to insert themselves between the base pairs of the DNA double helix, a process known as DNA intercalation. This interaction can disrupt DNA replication and transcription, leading to cytotoxicity. Quinonoid compounds, as a class, are recognized for exerting their biological effects through various mechanisms, including DNA intercalation, which can contribute to the induction of apoptosis in cancer cells nih.gov.

While many DNA intercalators are known to cause direct DNA damage, leading to cell death, recent research has revealed more complex mechanisms. Some modern intercalating agents achieve their cytotoxic effects without inducing DNA damage, instead interfering with chromatin homeostasis nih.gov. These agents can impact the stability of RNA polymerases I, II, and III on the chromatin and enable the trapping of topoisomerases, which are crucial enzymes for managing DNA topology nih.gov. For instance, certain intercalators can induce the degradation of RNA Polymerase II nih.gov.

Specific studies on compounds structurally related to 2-methylnaphtho[2,3-b]furan-4,9-dione have demonstrated this mechanism. For example, research on 2H-4,9-Dimethylfuro[2′,3′:5,6] naphtho [1,2-b] pyron-2-one confirmed its ability to efficiently intercalate into DNA nih.gov. This supports the hypothesis that the broader class of naphthofuranquinones, including the 2-methyl derivative, likely shares this capacity to act as DNA intercalating agents, which is a significant aspect of their mechanistic action.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the naphtho[2,3-b]furan-4,9-dione scaffold, extensive research has been conducted to identify the key structural motifs responsible for its pharmacological effects and to optimize its potency and selectivity.

The naphtho[2,3-b]furan-4,9-dione framework is a "privileged scaffold," meaning it can be modified to interact with multiple biological targets . This has spurred the development of various synthetic methods to generate diverse libraries of derivatives for biological screening mdpi.comnih.gov.

Modern synthetic strategies offer high efficiency and functional group tolerance. A notable green chemistry approach involves a visible-light-mediated [3+2] cycloaddition reaction between 2-hydroxy-1,4-naphthoquinone (B1674593) and various alkynes or alkenes. This method produces a range of substituted naphtho[2,3-b]furan-4,9-diones and their dihydrogenated counterparts with excellent regioselectivity mdpi.comnih.gov. Another innovative, waste-free method is the palladium-catalyzed reverse hydrogenolysis, which couples 2-hydroxy-1,4-naphthoquinones with olefins to yield the desired furan-fused quinones rsc.org.

More traditional but effective methods involve the base-promoted reaction of 2,3-dichloro-1,4-naphthoquinone with β-dicarbonyl compounds, allowing for the versatile introduction of different substituents onto the furan (B31954) ring in a one-pot synthesis researchgate.netresearchgate.net. These systematic modifications are crucial for exploring the chemical space around the core scaffold and identifying derivatives with enhanced biological activity.

Table 1: Examples of Systematically Modified Naphtho[2,3-b]furan-4,9-dione Derivatives This table is interactive. You can sort and filter the data.

| Compound Name | R-Group at C-2 Position | Synthetic Method Highlight | Reference |

|---|---|---|---|

| 2-Phenylnaphtho[2,3-b]furan-4,9-dione | Phenyl | Visible-light-mediated [3+2] cycloaddition | mdpi.com |

| 2-(4-Bromophenyl)naphtho[2,3-b]furan-4,9-dione | 4-Bromophenyl | Visible-light-mediated [3+2] cycloaddition | mdpi.com |

| 2-(4-Chlorophenyl)naphtho[2,3-b]furan-4,9-dione | 4-Chlorophenyl | Visible-light-mediated [3+2] cycloaddition | mdpi.com |

| 2-Formylnaphtho[2,3-b]furan-4,9-dione | Formyl (-CHO) | Not specified in detail | nih.gov |

| 2-Acetylnaphtho[2,3-b]furan-4,9-dione | Acetyl (-COCH₃) | Base-promoted reaction with β-dicarbonyl compound | researchgate.net |

| 2-Trifluoromethyl-3-aroylnaphtho[2,3-b]furan-4,9-diones | Trifluoromethyl (-CF₃) | Reaction with fluorinated 1,3-dicarbonyl compounds | researchgate.net |

SAR studies have successfully correlated specific structural modifications of the naphthofuranquinone scaffold with biological outcomes. A key finding is the significant impact of substituents at the C-2 position of the furan ring.

For instance, the introduction of an electron-withdrawing formyl group at the C-2 position, creating 2-formylnaphtho[2,3-b]furan-4,9-dione , resulted in particularly potent cytotoxic activity against KB cells, with an ED₅₀ of 0.09 µg/mL nih.gov. This highlights the importance of this position for biological activity. Further studies on related heterocyclic naphthoquinones, such as 2-arylnaphtho[2,3-d]oxazole-4,9-diones, have reinforced the role of electron-withdrawing groups. In one such study, a derivative with a meta-substituted chloro-phenyl group, 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione , displayed the highest cytotoxicity against both androgen-dependent and androgen-independent prostate cancer cell lines nih.gov.

The electronic properties of substituents on aryl groups attached to the scaffold also play a critical role. The presence of substitutions on a C-2 phenyl ring can influence the molecule's maximum absorption wavelengths through an intramolecular charge transfer (ICT) process, which can be linked to biological function researchgate.net. Additionally, increasing the lipophilicity of the scaffold through the addition of alkyl chains has been explored. Studies on related 1,4-naphthoquinones show that activity can improve with increasing side chain length up to an optimal point, after which further increases lead to a loss of activity nih.gov.

Table 2: Correlation of Structural Features of Naphthoquinone Derivatives with Biological Activity This table is interactive. You can sort and filter the data.

| Structural Feature | Compound Example | Biological Outcome | Reference |

|---|---|---|---|

| Electron-withdrawing group at C-2 | 2-Formylnaphtho[2,3-b]furan-4,9-dione | Potent cytotoxicity (ED₅₀=0.09 µg/mL) | nih.gov |

| Electron-withdrawing group on aryl substituent | 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | High cytotoxicity in prostate cancer cells (IC₅₀=0.03-0.08 µM) | nih.gov |

| Lipophilic side chain | 2-O-alkyl lawsone derivatives | Activity increases with chain length up to 5 carbons | nih.gov |

| Parent scaffold | Naphtho[2,3-b]furan-4,9-dione | Essential for cytotoxicity; most 2-substituted derivatives are active | nih.gov |

Modulation of Key Biological Pathways

The biological effects of 2-methylnaphtho[2,3-b]furan-4,9-dione and its analogs are mediated through their interaction with and modulation of critical intracellular signaling pathways that control cell proliferation, survival, and inflammation.

Research into the naphthofuranquinone class has identified several key signaling pathways that are modulated by these compounds.

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. Studies on naphtho[1,2-b]furan-4,5-dione (NFD), a structural isomer of the [2,3-b] core, have shown that it can effectively inhibit the phosphorylation of EGFR and the subsequent activation of the downstream PI3K/Akt signaling cascade in human lung adenocarcinoma cells. This leads to reduced levels of key downstream targets like phospho-GSK-3beta and cyclin D1.

NF-κB Pathway: The same study on the NFD isomer also demonstrated its ability to inactivate the nuclear factor-kappaB (NF-κB) signaling pathway. NF-κB is a crucial mediator of inflammatory responses and cell survival, and its inhibition is a key mechanism for anti-cancer and anti-inflammatory agents.

MAPK and STAT Pathways: The mitogen-activated protein kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways are also significant targets. A patent review highlighted that certain naphtho[2,3-b]furan-4,9-diones have been investigated as STAT inhibitors, particularly targeting STAT3, which is often overactive in cancer cells researchgate.net. Related compounds have been shown to suppress cancer cell proliferation by downregulating the phosphorylation of STAT3 while simultaneously upregulating the activity of the MAPK pathway, suggesting a complex regulatory interplay researchgate.net.

Wnt/β-catenin Pathway: Based on the available search results, there is currently limited direct evidence detailing the modulation of the Wnt/β-catenin signaling pathway by 2-methylnaphtho[2,3-b]furan-4,9-dione or its close analogs. This represents a potential area for future investigation.

Detailed investigations into the effects of 2-methylnaphtho[2,3-b]furan-4,9-dione on autophagy and the ubiquitin-proteasome system are not extensively documented in the provided scientific literature. While related naphthoquinone derivatives are known to induce apoptosis by modulating pro-survival proteins like Bcl-X(L) and activating caspases nih.gov, their specific role in regulating cellular degradation pathways such as autophagy or proteasomal degradation remains an area requiring further research.

Preclinical Pharmacodynamics and In Vitro Efficacy Studies

The preclinical pharmacodynamic profile of this compound, a synthetic naphthoquinone derivative, is an area of active investigation, particularly concerning its cytotoxic activities. nih.gov While comprehensive data on its cellular transport and metabolic fate are not extensively detailed in the public domain, preliminary insights can be drawn from studies on analogous naphthoquinone structures. The lipophilic nature of the naphthoquinone core suggests a capacity for membrane permeability, a critical factor for intracellular access and subsequent biological activity. nih.gov

Detailed studies specifically elucidating the cellular uptake mechanisms and intracellular distribution of this compound are limited. However, the general mechanisms for the uptake of similar small molecule quinone-based compounds often involve passive diffusion across the cell membrane, driven by a concentration gradient. The planar and lipophilic structure of the naphtho[2,3-b]furan-4,9-dione core is conducive to such a transport mechanism. nih.gov

For many quinone derivatives, once inside the cell, their distribution is influenced by their physicochemical properties and their affinity for subcellular compartments. It is hypothesized that compounds like this compound may localize in various cellular compartments, including the mitochondria, where they can interfere with electron transport chain functions and induce oxidative stress. The specific intracellular targets and accumulation sites for this particular compound, however, remain to be definitively characterized through dedicated research.

General cellular uptake mechanisms for nanoparticles and some small molecules can involve endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. dovepress.comnih.gov The extent to which these active transport processes contribute to the internalization of this compound has not been experimentally verified. The uptake is likely to be concentration-, time-, and temperature-dependent, with active transport mechanisms being inhibited at lower temperatures. nih.gov

Table 1: Postulated Cellular Uptake Mechanisms for Naphthoquinone Derivatives

| Uptake Mechanism | Description | Relevance to this compound |

| Passive Diffusion | Movement of the compound across the cell membrane down its concentration gradient, without the need for cellular energy. | Highly probable due to the lipophilic and planar nature of the molecule. nih.gov |

| Endocytosis | Engulfment of the compound by the cell membrane to form a vesicle. This is an active process requiring energy. | Possible, but not yet demonstrated for this specific compound. |

| Carrier-Mediated Transport | Utilization of membrane proteins to facilitate transport across the cell membrane. | Not yet investigated for this compound. |

The in vitro metabolism of this compound has not been extensively reported in scientific literature. Generally, the metabolism of naphthoquinones involves enzymatic modifications aimed at increasing their water solubility to facilitate excretion. These reactions are primarily categorized as Phase I and Phase II metabolic transformations.

Phase I metabolism of similar compounds often involves cytochrome P450 (CYP) enzymes, which can introduce or expose functional groups such as hydroxyl (-OH) groups. For this compound, potential Phase I metabolic pathways could include hydroxylation of the aromatic rings or oxidation of the methyl group.

Phase II metabolism would then involve the conjugation of these newly introduced functional groups with endogenous molecules like glucuronic acid or sulfate. These conjugation reactions significantly increase the hydrophilicity of the compound, preparing it for elimination.

Studies on other furanonaphthoquinones have indicated that metabolic pathways can be complex and species-dependent. For instance, in vitro metabolism studies of other complex heterocyclic compounds using liver microsomes have shown the formation of various hydroxylated and conjugated metabolites. nih.gov Without specific experimental data for this compound, its precise metabolic profile remains speculative.

Table 2: Potential In Vitro Metabolites of this compound (Hypothetical)

| Metabolite Type | Potential Metabolic Reaction | Resulting Functional Group |

| Phase I | Aromatic Hydroxylation | -OH on the naphthoquinone ring |

| Phase I | Methyl Group Oxidation | -CH₂OH, -CHO, -COOH |

| Phase II | Glucuronidation | -O-glucuronide |

| Phase II | Sulfation | -O-sulfate |

Further research utilizing in vitro systems such as liver microsomes or hepatocytes is necessary to identify and characterize the specific metabolites of this compound and to elucidate the enzymatic pathways involved in its biotransformation.

Applications of 2 Methylnaphtho 2,3 B Furan 4,9 Dione in Non Biological Contexts

Materials Science Applications (e.g., Optoelectronic Devices)

While direct applications of 2-methylnaphtho(2,3-b)furan-4,9-dione in optoelectronic devices are not widely documented, the inherent properties of the parent naphtho[2,3-b]furan-4,9-dione (B1206112) core and its derivatives suggest potential in this field. The extended π-conjugated system of the molecule is a key feature for organic materials used in electronics and optics.

Research into analogous compounds has revealed properties relevant to materials science. For instance, certain derivatives of the core structure, such as 3-substituted 2-aminonaphtho[2,3-b]furan-4,9-diones, have been observed to exhibit pronounced positive solvatochromism. mdpi.com This phenomenon, where the color of a compound changes with the polarity of the solvent, is a key characteristic for materials used in chemical sensors and environmentally sensitive optical probes.

Furthermore, studies on related heterocyclic systems, like naphtho[2,3-d]thiazole-4,9-diones, highlight their potential in optical devices. These related compounds show fluorescence and a large Stokes shift, which is the difference between the absorption and emission maximums. nih.gov A large Stokes shift is highly desirable for optical materials as it minimizes self-absorption and improves the signal-to-noise ratio in fluorescent applications. The structural similarities suggest that the naphtho[2,3-b]furan-4,9-dione scaffold could be a promising candidate for developing new functional dyes and materials for optical technologies.

Chemical Probes and Tags

The rigid, planar structure and the potential for fluorescence make the naphtho[2,3-b]furan-4,9-dione framework a candidate for the development of chemical probes and labels.

The development of fluorescent labels is crucial for modern biochemical and medical research, providing an alternative to radioactive isotopes for tracking molecules. researchgate.net The naphthofuran skeleton, in general, has been identified as a potential fluorophore. Research on the isomeric naphtho[2,1-b]furan (B1199300) scaffold demonstrated its successful use as a fluorescent label for amino acids, with the resulting derivatives showing moderate to good fluorescence quantum yields. researchgate.netmdpi.com

Analogous heterocyclic structures also show promise. Derivatives of naphtho[2,3-d]thiazole-4,9-dione, for example, exhibit notable photophysical properties, including fluorescence in both solution and solid states. nih.gov The introduction of specific substituents can lead to significant bathochromic (red) shifts in emission, with some derivatives displaying orange-red fluorescence at wavelengths over 600 nm in polar solvents. nih.gov These findings underscore the potential of the core naphtho-dione heterocyclic system, including this compound, as a foundational structure for creating novel fluorescent probes.

Table 1: Photophysical Properties of Naphthofuran and Analogs

| Compound Type | Key Feature | Observed Property | Potential Application |

|---|---|---|---|

| Naphtho[2,1-b]furan Derivatives | Isomeric core structure | Moderate to good fluorescence quantum yields when coupled to amino acids. researchgate.netmdpi.com | Fluorescent labeling of biomolecules. |

| Naphtho[2,3-d]thiazole-4,9-dione Derivatives | Analogous heterocyclic system | Fluorescence with large Stokes shifts (>90 nm) and emission maxima over 600 nm in polar solvents. nih.gov | Fluorescent probes for spectral analysis and sensing. |

Photoaffinity labeling is a powerful technique used to identify and map the interactions of small molecules with their biological targets. researchgate.netnih.gov This method utilizes a photoreactive group that, upon irradiation with light, forms a highly reactive intermediate capable of creating a covalent bond with a nearby molecule. mdpi.comresearchgate.net

The naphthoquinone core itself is a photoreactive moiety. The quinone structure can undergo photochemical reactions, such as cycloadditions. nih.gov This inherent reactivity means that compounds like this compound could potentially serve as intrinsic photoaffinity labels. Upon binding to a target protein, irradiation with UV light could induce a covalent linkage, allowing for the identification of the binding site. While specific studies employing this compound for this purpose are not prominent, the chemical principles of its core structure support its candidacy for such applications, either directly or with further derivatization to enhance photoreactivity. researchgate.netresearchgate.net

As a Synthetic Intermediate for Advanced Organic Materials and Natural Product Analogs

One of the most significant non-biological applications of this compound is its role as a versatile synthetic intermediate. The naphtho[2,3-b]furan-4,9-dione ring system is a core component of numerous natural products and serves as a foundational scaffold for building more complex molecules. rsc.orgresearchgate.net Its reactivity allows for the generation of extensive libraries of derivatives, making it a valuable building block in medicinal chemistry and materials science. nih.gov

Modern synthetic chemistry has produced several efficient and environmentally benign methods for preparing and modifying this scaffold. These strategies often exhibit excellent regioselectivity and tolerance for a wide range of functional groups, enabling the creation of diverse molecular architectures. rsc.orgresearchgate.net The development of these methods provides a facile means to expand the structural diversity of this class of compounds for applications in drug discovery and the synthesis of advanced organic materials. rsc.orgresearchgate.net

Key synthetic approaches include:

Visible-Light-Mediated [3+2] Cycloaddition: A green chemistry approach that uses visible light to catalyze the reaction between a 2-hydroxy-1,4-naphthoquinone (B1674593) and an alkyne or alkene, yielding the naphtho[2,3-b]furan-4,9-dione core with high efficiency and functional group tolerance. rsc.orgresearchgate.net

Palladium-Catalyzed Reverse Hydrogenolysis: An intrinsically waste-free method that couples 2-hydroxy-1,4-naphthoquinones with olefins using a palladium on carbon (Pd/C) catalyst to produce functionalized naphtho[2,3-b]furan-4,9-diones. researchgate.net

Base-Promoted One-Pot Synthesis: Efficient one-pot reactions, such as the C,O-dialkylation of β-dicarbonyl compounds with 2,3-dichloro-1,4-naphthoquinone, allow for the direct synthesis of 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones in moderate to high yields.

Table 2: Selected Synthetic Strategies for Naphtho(2,3-b)furan-4,9-dione Derivatives

| Synthetic Method | Key Reagents/Conditions | Type of Derivative Produced | Reference |

|---|---|---|---|

| Visible-Light-Mediated [3+2] Cycloaddition | 2-Hydroxy-1,4-naphthoquinone, alkynes/alkenes, blue LEDs (460 nm) | A wide variety of substituted naphtho[2,3-b]furan-4,9-diones and their dihydro analogs. | rsc.orgresearchgate.net |

| Palladium-Catalyzed Reverse Hydrogenolysis | 2-Hydroxy-1,4-naphthoquinone, olefins, Pd/C catalyst | Functionalized naphtho[2,3-b]furan-4,9-diones. | researchgate.net |

| Base-Promoted C,O-Dialkylation | 2,3-Dichloro-1,4-naphthoquinone, β-dicarbonyl compounds, base (e.g., K₂CO₃) | 2,3-Disubstituted naphtho[2,3-b]furan-4,9-diones. |

Future Directions and Research Gaps for 2 Methylnaphtho 2,3 B Furan 4,9 Dione

The naphtho[2,3-b]furan-4,9-dione (B1206112) scaffold, a core structure present in various natural products and pharmacologically active compounds, continues to be a focal point of significant research interest. mdpi.comnih.gov While the parent compound and its derivatives have shown promise, specific future research concerning 2-Methylnaphtho(2,3-b)furan-4,9-dione is aimed at overcoming existing limitations and unlocking its full therapeutic potential. Key areas for future investigation involve advancing synthetic methodologies, exploring novel chemical reactions, understanding biological mechanisms in greater detail, designing new derivatives with enhanced properties, and leveraging computational tools to guide experimental work.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 2-Methylnaphtho[2,3-b]furan-4,9-dione, and how can reaction conditions be optimized to avoid side products?

- Methodology : The compound can be synthesized via palladium-catalyzed reverse hydrogenolysis, coupling 2-hydroxy-1,4-naphthoquinones with olefins using Pd/C under oxidant-free conditions . However, aqueous conditions may lead to undesired tautomerization or ring-opening, as observed in failed attempts to isolate 2-ethylamino derivatives. Switching to non-aqueous solvents (e.g., DMSO) improves yield by stabilizing intermediates . For example, phenoxide ion coupling in DMSO achieved 55% yield of 2-phenoxy derivatives .

Q. How is structural characterization of 2-Methylnaphtho[2,3-b]furan-4,9-dione derivatives performed?

- Methodology : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are critical. For instance, δ 5.80 ppm in H-NMR confirms the furan proton in 2-phenoxy derivatives, while HR-MS (e.g., m/z 199.0281 for furano[2,3-g]isoquinoline-4,9-dione) validates molecular formulas . X-ray crystallography is used for confirming fused-ring systems in analogs .

Q. What preliminary biological activities have been reported for this compound?

- Methodology : Antiproliferative activity is assessed using keratinocyte (HaCaT) cell lines. Submicromolar IC values are achieved with electron-withdrawing substituents (e.g., 1,2,4-oxadiazole derivatives), while lactate dehydrogenase (LDH) release assays quantify membrane damage . For example, compound 18 (1,2,4-oxadiazole) showed potent suppression of hyperproliferation (IC = 0.2 μM) with minimal cytotoxicity .

Advanced Research Questions

Q. How do substituents at the 2-position influence redox activation and cytotoxicity?

- Methodology : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., oxadiazoles, thenoyl) enhance redox cycling, generating superoxide radicals via enzymatic one-/two-electron reduction (e.g., NAD(P)H quinone oxidoreductase 1, NQO1) . Solvatochromic analysis and redox potential measurements (e.g., cyclic voltammetry) correlate electron delocalization with cytotoxicity. For instance, 2-amino derivatives exhibit large solvatochromic shifts, indicating strong hydrogen-bond acceptor capacity, which improves cellular uptake .